molecular formula C8H8BrNO3S B2744742 Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate CAS No. 874816-04-3

Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate

Cat. No. B2744742
M. Wt: 278.12
InChI Key: UEIOMPLHLUUVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, the synthesis of “(Z)-2-acetylamino methyl cinnamate” involves a catalysis process using N,N-dicyclohexyl carbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . Another example is the synthesis of novel benzamide compounds from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure. For instance, “2-Acetylamino-5-bromo-3-methylpyridine” has a density of 1.5±0.1 g/cm3, a boiling point of 357.9±42.0 °C at 760 mmHg, and a molar volume of 148.2±3.0 cm3 .

Scientific Research Applications

Reactions with Aromatic and Heteroaromatic Compounds

Research into the reactions of aromatic and heteroaromatic compounds carrying electron-acceptor substituents has demonstrated that derivatives of thiophene, such as Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate, can undergo acylaminomethylation. This process yields a mixture of derivatives, indicating potential applications in the synthesis of complex organic molecules (Gol'dfarb, Yakubov, & Belen’kii, 1986).

Novel Synthetic Pathways

A novel approach to synthesizing pyrrolo[2,1-b]thiazoles involves the use of thiophene derivatives as key intermediates. This method highlights the versatility of thiophene-based compounds in constructing heterocyclic systems, potentially useful in developing new pharmaceuticals or materials (Tverdokhlebov, Resnyanska, Tolmachev, & Andrushko, 2003).

Antimicrobial Applications

Research on thiophene derivatives, including those related to Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate, has shown promising antimicrobial activities. The synthesis and testing of various derivatives have identified compounds with potent antibacterial and antifungal properties, suggesting their potential use in developing new antimicrobial agents (Mabkhot, Kaal, Alterary, Al-showiman, Barakat, Ghabbour, & Frey, 2015).

Organic Synthesis and Heterocyclic Systems

Thiophene derivatives serve as versatile reagents in organic synthesis, enabling the construction of complex and multifunctional heterocyclic systems. These compounds are instrumental in synthesizing a wide range of heterocycles, highlighting the broad utility of thiophene-based molecules in organic chemistry and material science (Pizzioli, Ornik, Svete, & Stanovnik, 1998).

Catalytic Arylation

The palladium-catalyzed direct arylation of thiophene derivatives, including those related to Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate, provides a straightforward method to access various arylthiophene derivatives. This catalytic process demonstrates the importance of thiophene derivatives in synthesizing electronically and structurally diverse organic compounds, which can be utilized in electronic materials, pharmaceuticals, and agrochemicals (Dong, Roger, & Doucet, 2009).

properties

IUPAC Name

methyl 2-acetamido-5-bromothiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3S/c1-4(11)10-7-5(8(12)13-2)3-6(9)14-7/h3H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEIOMPLHLUUVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(S1)Br)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(acetylamino)-5-bromo-3-thiophenecarboxylate

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